N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as "FLT3 inhibitor" and is known to inhibit the activity of FLT3, which is a receptor tyrosine kinase that is commonly found in acute myeloid leukemia (AML) cells.
Wirkmechanismus
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine works by inhibiting the activity of FLT3, which is a receptor tyrosine kinase that is commonly found in this compound cells. FLT3 plays a crucial role in the proliferation and survival of this compound cells, and inhibiting its activity can lead to the death of these cells.
Biochemical and Physiological Effects:
FLT3 inhibitors, including this compound, have been shown to induce apoptosis (programmed cell death) in this compound cells. Additionally, these inhibitors have been shown to inhibit the proliferation of this compound cells and to induce cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine in lab experiments is its specificity for FLT3. This compound has been shown to selectively inhibit FLT3 without affecting other receptor tyrosine kinases. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine. One direction is to investigate its potential use in combination with other drugs for the treatment of this compound. Another direction is to study its potential use in other types of cancer that express FLT3 mutations. Additionally, further research is needed to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity.
Synthesemethoden
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine involves the reaction of 4-fluoroaniline with thioamide and pyrimidine. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
FLT3 inhibitors have been extensively studied for their potential use in the treatment of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine. FLT3 mutations are commonly found in this compound patients, and these mutations are associated with poor prognosis. FLT3 inhibitors, such as this compound, have been shown to be effective in inhibiting the growth of this compound cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4S/c14-10-4-2-9(3-5-10)11-8-19-13(17-11)18-12-15-6-1-7-16-12/h1-8H,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJHIIHWFHKUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.